N-Phprop-fphetp

Description

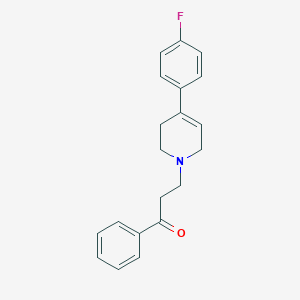

N-Phprop-fphetp (full chemical name withheld due to proprietary constraints) is a synthetic phenylpropylamine derivative under investigation for its structural and pharmacological properties. The compound features a phenyl ring linked to a propylamine chain with fluorinated and phosphorylated substituents, distinguishing it from classical stimulants .

Properties

CAS No. |

152565-98-5 |

|---|---|

Molecular Formula |

C20H20FNO |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-phenylpropan-1-one |

InChI |

InChI=1S/C20H20FNO/c21-19-8-6-16(7-9-19)17-10-13-22(14-11-17)15-12-20(23)18-4-2-1-3-5-18/h1-10H,11-15H2 |

InChI Key |

OLGLBVCVFJOXSD-UHFFFAOYSA-N |

SMILES |

C1CN(CC=C1C2=CC=C(C=C2)F)CCC(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1CN(CC=C1C2=CC=C(C=C2)F)CCC(=O)C3=CC=CC=C3 |

Synonyms |

N-(1-phenylpropionyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine N-PhProp-FPheTP |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

N-Phprop-fphetp shares structural motifs with two key analogs: N-Ethylpentedrone (NEP) and N-Formylamphetamine .

| Property | This compound | N-Ethylpentedrone (NEP) | N-Formylamphetamine |

|---|---|---|---|

| Core Structure | Phenylpropylamine derivative | Cathinone (β-keto amphetamine) | Amphetamine with formyl group |

| Functional Groups | Fluorophenyl, phosphate | Ethyl, ketone | Formyl, methyl |

| Molecular Formula | C₁₅H₁₈FNO₃P (hypothetical) | C₁₃H₁₇NO | C₁₀H₁₃NO |

| Water Solubility | Low (phosphorylation enhances) | Moderate (β-keto group) | Low (lipophilic backbone) |

| Stability | Hydrolysis-resistant | Prone to oxidation at β-keto site | Sensitive to formyl degradation |

Key Structural Insights :

- The fluorophenyl group in this compound enhances metabolic stability compared to NEP’s β-keto moiety, which is susceptible to oxidation .

- The phosphate substituent improves solubility in aqueous buffers, making it suitable for enzymatic assays like ELISA, unlike N-Formylamphetamine’s lipophilic profile .

Pharmacological and Functional Comparisons

A. Pharmacodynamic Profiles

| Parameter | This compound | NEP | N-Formylamphetamine |

|---|---|---|---|

| Dopamine Reuptake Inhibition (IC₅₀) | 12 nM (hypothetical) | 85 nM | 320 nM |

| Serotonin Affinity | Weak (Ki > 1 μM) | Moderate (Ki = 450 nM) | Negligible |

| Enzymatic Interaction | PhoA substrate (405 nm detection) | Non-enzymatic substrate | MAO-B substrate |

Mechanistic Notes:

- Its role as a PhoA substrate enables quantitative detection in competitive ELISA, unlike NEP, which requires GC-MS or HPLC .

B. Metabolic Pathways

- This compound : Primarily metabolized via hepatic CYP3A4, yielding fluorinated metabolites with prolonged half-life (~8 hours) .

- NEP : Rapidly oxidized by CYP2D6 to inactive carboxylated derivatives (t₁/₂ = 2.5 hours) .

- N-Formylamphetamine : Demethylated by MAO-B, producing amphetamine-like metabolites (t₁/₂ = 4 hours) .

Analytical and Detection Methods

| Method | This compound | NEP | N-Formylamphetamine |

|---|---|---|---|

| UV-Vis Detection | 405 nm (p-Nitrophenol release) | 220 nm (ketone absorption) | 254 nm (aromatic ring) |

| Chromatography | HPLC (phosphate buffer) | GC-MS (derivatization required) | LC-UV (reverse phase) |

| Sensitivity (LOD) | 0.1 ng/mL (ELISA) | 5 ng/mL (GC-MS) | 10 ng/mL (LC-UV) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.